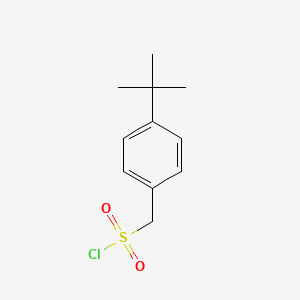

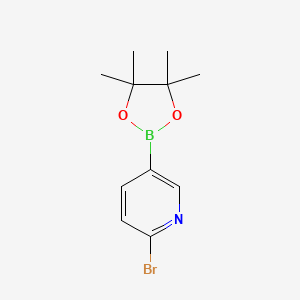

3-Amino-2-(4-bromobenzoyl)-6-nitrobenzofuran

Overview

Description

The compound "3-Amino-2-(4-bromobenzoyl)-6-nitrobenzofuran" is a derivative of benzofuran, which is a heterocyclic compound with various substituents that can significantly alter its chemical properties. The presence of amino and nitro groups suggests potential for activity in various chemical reactions, given their respective nucleophilic and electrophilic characteristics. The bromobenzoyl group also indicates the potential for further substitution reactions due to the presence of a bromine atom, which is a good leaving group.

Synthesis Analysis

The synthesis of benzofuran derivatives can be approached through several methods. One such method involves the cyclo-dehydration of nitrophenoxy butanones using polyphosphoric acid or sulfuric acid to afford nitrobenzofurans, which can then be reduced to aminobenzofurans . Another method described involves a one-pot multistep synthesis from 1-aryl-2-nitroethylenes and cyclohexane-1,3-diones, indicating the versatility of synthetic approaches for such compounds . Additionally, the synthesis of related compounds with nitro and amino groups has been achieved through double functionalization of amino-biphenyl-ols, which includes nitration and cycloetherification .

Molecular Structure Analysis

The molecular structure of benzofuran derivatives is characterized by the presence of a five-membered furan ring fused to a benzene ring. The position and nature of substituents on this structure can significantly influence the compound's reactivity and physical properties. For instance, the nitration of phenol rings has been observed to occur alongside dibenzofuran ring formation in one-pot syntheses, and the position of the nitro group can be established through X-ray crystallography .

Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions. Aromatic nucleophilic substitution is one such reaction, where a bromo-nitrobenzothiophene reacts with amines to yield amino-nitrobenzothiophenes . The presence of an amino group in the compound "3-Amino-2-(4-bromobenzoyl)-6-nitrobenzofuran" suggests that it could also participate in similar nucleophilic substitutions or be acetylated to form acetaminobenzofurans . The bromine atom in the bromobenzoyl group could facilitate further substitution reactions due to its good leaving group properties.

Physical and Chemical Properties Analysis

Scientific Research Applications

Synthesis and Derivative Formation

The synthesis of various derivatives of benzofurans, including those similar to 3-amino-2-(4-bromobenzoyl)-6-nitrobenzofuran, has been a subject of research. For instance, Kawase et al. (1971) explored the synthesis of nitro, amino, and acetamino derivatives of 2,3-dimethylbenzofuran. This research contributes to understanding the chemical pathways for synthesizing complex benzofuran derivatives (Kawase, Takata, & Hikishima, 1971).

Reactions with Substituted Hydroxybenzofurans

Hishmat and Rahman (1973) investigated the bromination and nitration of substituted hydroxybenzofurans, demonstrating how structural modifications of benzofurans can lead to diverse compounds. This research aids in understanding the reactivity and potential applications of benzofuran derivatives (Hishmat & Rahman, 1973).

Antibacterial Activity of Nitrobenzofurans

Powers (1976) synthesized 2-methylbenzofurans and investigated their antibacterial activity, offering insights into the potential medicinal applications of benzofuran derivatives. This research suggests the possibility of 3-amino-2-(4-bromobenzoyl)-6-nitrobenzofuran having antibacterial properties (Powers, 1976).

Aromatic Nucleophilic Substitution Reactions

Guerrera et al. (1995) conducted a study on aromatic nucleophilic substitution reactions with benzothiophenes, which are structurally related to benzofurans. This research provides insights into the chemical behavior and potential applications of 3-amino-2-(4-bromobenzoyl)-6-nitrobenzofuran in similar reactions (Guerrera, Salerno, Lamartina, & Spinelli, 1995).

Inhibition of α-Glucosidase

Taha et al. (2016) synthesized derivatives of 5-aryl-2-(6'-nitrobenzofuran-2'-yl)-1,3,4-oxadiazoles and evaluated their α-glucosidase inhibitory activities. This suggests the potential use of similar benzofuran derivatives in managing hyperglycemia or diabetes (Taha, Ismail, Imran, Wadood, Rahim, Saad, Khan, & Nasir, 2016).

Safety and Hazards

The compound is labeled with the GHS07 symbol, indicating that it can cause certain health hazards . Specific hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), H334 (may cause allergy or asthma symptoms or breathing difficulties if inhaled), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .

properties

IUPAC Name |

(3-amino-6-nitro-1-benzofuran-2-yl)-(4-bromophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9BrN2O4/c16-9-3-1-8(2-4-9)14(19)15-13(17)11-6-5-10(18(20)21)7-12(11)22-15/h1-7H,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNOBWEKCGACXCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=C(C3=C(O2)C=C(C=C3)[N+](=O)[O-])N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90391797 | |

| Record name | 3-Amino-2-(4-bromobenzoyl)-6-nitrobenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90391797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-2-(4-bromobenzoyl)-6-nitrobenzofuran | |

CAS RN |

351003-26-4 | |

| Record name | 3-Amino-2-(4-bromobenzoyl)-6-nitrobenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90391797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-2-(4-bromobenzoyl)-6-nitrobenzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetic acid](/img/structure/B1273261.png)

![3-[4-(4-Methylphenyl)phenoxy]butan-2-one](/img/structure/B1273266.png)

![2-[(4-Chlorophenyl)thio]ethanamine](/img/structure/B1273277.png)